Penicilloate

描述

Penicilloic acid, also known as penicilloate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Penicilloic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Penicilloic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, penicilloic acid is primarily located in the cytoplasm.

生物活性

Penicilloate, a derivative of penicillin, plays a significant role in the field of allergy testing and antibiotic therapy. This article explores its biological activity, focusing on its application in skin testing for penicillin allergy, its safety profile, and its implications in clinical practice.

Overview of this compound

This compound is recognized as a minor determinant of penicillin allergy. It is formed when penicillin binds to proteins, creating hapten-carrier complexes that can elicit allergic reactions in sensitized individuals. Understanding the biological activity of this compound is crucial for improving diagnostic accuracy and managing penicillin allergies.

Biological Activity and Mechanism

This compound acts primarily as an allergen in susceptible individuals. The mechanism involves the formation of covalent bonds between the β-lactam ring of penicillins and amino groups on proteins, leading to the generation of immunogenic hapten-protein complexes. This process can trigger IgE-mediated hypersensitivity reactions, which are clinically significant in patients with a history of penicillin allergy.

Table 1: Mechanism of this compound Allergy

| Step | Description |

|---|---|

| 1 | Penicillin metabolizes and binds to proteins. |

| 2 | Formation of hapten-carrier complexes occurs. |

| 3 | IgE antibodies recognize these complexes. |

| 4 | Allergic reactions manifest upon re-exposure. |

Skin Testing

This compound is utilized in skin testing protocols to assess penicillin allergy. A study involving 348 subjects demonstrated that skin testing with this compound resulted in a 17.2% positive reaction rate, indicating its effectiveness in identifying allergic individuals . The study also highlighted that 20% of positive cases were specifically due to minor determinants like this compound.

Case Studies

Case Study 1: Negative Skin Test Follow-Up

A retrospective review of 38 patients with negative skin test results showed that subsequent antibiotic treatments were effective without adverse reactions. The majority received β-lactam antibiotics, including penicillin and cephalosporins, demonstrating the safety of reintroducing these medications post-negative testing .

Case Study 2: Graded Challenge

In another case, a 25-year-old woman with a reported penicillin allergy underwent skin testing which returned negative. Following a graded challenge with intramuscular penicillin G benzathine, she tolerated the treatment well without any adverse events, reinforcing the importance of accurate allergy testing .

Safety Profile

The safety profile of this compound appears favorable based on available data. In the aforementioned studies, mild adverse reactions were reported at rates as low as 1.1% during skin testing procedures . This suggests that when properly utilized, this compound can be a safe component in allergy diagnosis.

Research Findings

Recent research emphasizes the need for improved practices in managing penicillin allergies through effective testing methods. For instance, studies indicate that many patients who initially test positive for penicillin allergies may lose their sensitivity over time, with up to 60% becoming skin-test negative within five years . This highlights the dynamic nature of drug allergies and the importance of periodic re-evaluation.

科学研究应用

Penicilloate in Allergy Testing

Background

this compound is primarily utilized as a minor determinant in skin testing for patients with suspected penicillin allergies. The accurate identification of penicillin allergy is crucial, as it can significantly impact treatment options for bacterial infections.

Clinical Studies

A comprehensive study involving 348 subjects demonstrated the effectiveness of this compound in skin testing. The study employed an improved extraction method for producing pure preparations of this compound and penilloate, which were used to assess allergic responses. The results indicated that 17.2% of subjects tested positive for penicillin allergy, with a notable 20% of these reactions being attributed solely to the newly produced minor determinants, including this compound .

| Study | Participants | Positive Reactions (%) | Adverse Reactions (%) |

|---|---|---|---|

| Study 1 | 348 | 17.2 | 1.1 |

| Study 2 | 215 | N/A | 5.1 (acute), 0.9 (delayed) |

Antimicrobial Stewardship

Importance of Allergy Testing

The implementation of effective penicillin allergy testing using this compound contributes significantly to antimicrobial stewardship efforts. By accurately identifying patients who are not truly allergic to penicillin, healthcare providers can optimize antibiotic use, reduce reliance on broad-spectrum alternatives, and improve patient outcomes.

Current Practices

Recent reviews highlight the need for comprehensive testing protocols that include skin tests and drug challenges to confirm or rule out penicillin allergies. This approach aids in de-labeling patients who may have been inaccurately classified as allergic, thus allowing them access to effective penicillin-based therapies .

Safety and Efficacy

Safety Profile

The safety profile of this compound has been documented through various studies, showing a low incidence of adverse reactions during skin testing procedures. For example, only a small percentage (1.1%) experienced mild adverse reactions during the skin tests conducted with this compound . Furthermore, subsequent oral challenges with amoxicillin showed mild acute reactions in 5.1% of subjects who had previously tested negative for allergies.

Future Research Directions

Need for Standardization

While current applications of this compound are promising, there is an ongoing need for standardization in testing protocols across different healthcare settings. This includes developing digital tools for risk stratification and implementing point-of-care testing solutions to enhance accessibility and efficiency in allergy management .

Further Investigations

Future research should focus on expanding the understanding of cross-reactivity among beta-lactam antibiotics and exploring the potential therapeutic benefits of desensitization protocols for patients with confirmed allergies.

化学反应分析

Cyclization Reactions

Penicilloate derivatives undergo intramolecular cyclization under specific conditions. A seminal study demonstrated that methyl N-phthaloyl-D-penicilloate cyclizes in boiling xylene to form methyl phthalimidopenicillanate with retention of stereochemistry at C-5 and C-6 . This reaction proceeds through:

Mechanistic pathway

-

Thiazolidine ring opening

-

Nucleophilic attack by β-lactam nitrogen

-

Reformulation of bicyclic penicillin structure

Reaction conditions and outcomes:

| Parameter | Value |

|---|---|

| Temperature | 138-144°C |

| Solvent | Xylene |

| Yield | 85% |

| Stereochemical outcome | Complete retention |

Degradation Pathways

Penicilloic acid (the parent compound of this compound) forms through two primary degradation routes :

Acid-catalyzed degradation

-

pH < 2.5

-

Forms penillic acid (isomeric zwitterion)

-

pKa values: 1.5 (acidic), 7.6 (basic)

Alkaline hydrolysis

-

pH 10

-

Produces penicilloic acid zwitterion

-

pKa values: 1.8 (acidic), 5.0 (basic)

Esterification and Amidation

This compound derivatives show distinct reactivity patterns:

Methanol inactivation

-

Forms methyl ester of penicilloic acid

-

Hydrolysis kinetics:

-

α-ester: t₁/₂ = 15 min (pH 10, 25°C)

-

β-ester: stable under same conditions

-

Benzylamine reaction

-

HgCl₂ decomposition yields:

-

Penicillamine

-

Benzylamide of penaldic acid

-

Stereochemical Considerations

Penicilloic acid di-esters exhibit complex stereoisomerism. Synthetic studies reveal :

| Isomer | Melting Point (°C) | [α]D (c=2, CHCl₃) |

|---|---|---|

| α | 158-160 | +48° |

| β | 178-180 | -23° |

| γ | 168-170 | +18° |

The fourth isomer (δ-form) exists as copper complex:

-

Prepared via CuSO₄ treatment

-

Crystalline structure confirmed by X-ray

These reactions demonstrate this compound's chemical versatility, with implications for antibiotic stability studies and prodrug development. The precise control of reaction conditions enables selective manipulation of the this compound scaffold while preserving critical stereochemical features .

属性

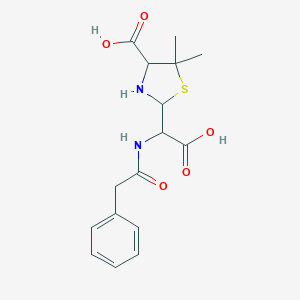

IUPAC Name |

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYWNSXLUZRKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031726 | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-98-2, 11039-68-2 | |

| Record name | Benzylpenicilloic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。